5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDHYNONIXBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the bromination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
The compound has been studied for its anticancer and antimicrobial properties, making it a candidate for further research in drug development.
Anticancer Applications
-
Mechanism of Action:
- The compound has shown potential as a kinase inhibitor , affecting various signaling pathways involved in cancer cell proliferation and survival. Kinase inhibitors are crucial in targeted cancer therapies, as they can selectively inhibit cancer cell growth while minimizing damage to normal cells.
-
Case Studies:
- A study synthesized derivatives of 5-bromo-pyrimidine and evaluated their effects on several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
- Another investigation highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, which is essential for cell division. This mechanism suggests that the compound could serve as an effective anticancer agent by targeting the cytoskeleton of rapidly dividing cells.
Antimicrobial Applications
- Mechanism of Action:
-
Case Studies:
- In vitro studies revealed that certain derivatives of the compound exhibited significant inhibitory effects against various bacterial strains, outperforming conventional antibiotics in some cases. This highlights its potential utility in treating antibiotic-resistant infections.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Compound Derivative | IC50 Value (µM) | Target |
|---|---|---|---|
| Anticancer | 5-bromo derivative | Low micromolar | Various cancer cell lines |
| Antimicrobial | Derivative A | Significant inhibition | Gram-positive bacteria |
| Antimicrobial | Derivative B | Significant inhibition | Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, reactivity, and applications (Table 1).
Table 1: Comparative Analysis of Key Pyrrolo[2,3-d]pyrimidine Derivatives
Key Findings from Comparative Studies:
Substituent Effects on Reactivity: The methyl group at the 7-position (e.g., in the target compound) enhances steric stability and lipophilicity compared to non-methylated analogs like 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . 4-Amino derivatives (e.g., 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) are preferred for Suzuki-Miyaura couplings due to their nucleophilic NH₂ group, whereas 4-carboxylic acid derivatives are used for amide bond formation .
Synthetic Flexibility :
- Methoxy-substituted analogs (e.g., 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) serve as precursors for hydroxy derivatives via demethylation with BBr₃ .
- Carbonitrile intermediates (e.g., 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile) can be hydrolyzed to carboxylic acids under acidic or basic conditions .
Biological Activity
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
- Molecular Formula : C₇H₇BrN₄O₂
- Molecular Weight : 227.06 g/mol
- CAS Number : 1823900-35-1
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. For instance, a derivative of this compound demonstrated potent inhibition against various cancer cell lines.
| Compound | Target Enzymes | IC₅₀ (nM) | Cell Lines Tested |
|---|---|---|---|
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | HepG2, HeLa, MDA-MB-231, MCF-7 |
Mechanism of Action :
The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes cell death pathways crucial for cancer therapy .
Inhibition of Kinases
The compound has also been evaluated for its kinase inhibition properties. It was found to selectively inhibit Janus kinase 1 (JAK1) with an IC₅₀ value of 8.5 nM, showing a selectivity index of 48 over JAK2. This selectivity is significant for the development of targeted therapies in inflammatory diseases .
Study 1: JAK1 Selective Inhibitors
In a study aimed at developing JAK1 inhibitors, the compound was synthesized and tested for its efficacy in mouse models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). Results indicated that it exhibited substantial therapeutic effects in these models, suggesting its potential application in treating autoimmune conditions .
Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of the compound on HepG2 liver cancer cells. The treatment led to significant increases in apoptotic markers and cell cycle arrest, confirming its potential as an anticancer agent . The data indicated that treatment with the compound resulted in a marked increase in apoptotic cells compared to control groups.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been characterized through various assays. Initial findings suggest that while the compound exhibits good metabolic stability and solubility, further optimization may be required to enhance its bioavailability for clinical applications .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, and how can intermediates be optimized?
Synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:
- Step 1: Methylation at the 7-position using methyl iodide (MeI) and a base (e.g., Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP), yielding 7-methyl intermediates .
- Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane (DCM), ensuring regioselectivity via radical-mediated mechanisms .
- Step 3: Carboxylic acid introduction at the 4-position via hydrolysis of a nitrile or ester group under acidic/basic conditions (e.g., H₂SO₄ or NaOH).
Optimization Tips: - Use anhydrous conditions for methylation to avoid side reactions.
- Monitor bromination progress via TLC or LC-MS to minimize over-bromination.
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- 1H/13C NMR: Verify substituent positions (e.g., methyl at C7, bromo at C5) and aromatic proton coupling patterns .
- LC-MS/HPLC: Assess purity (>95%) and detect impurities (e.g., dehalogenated byproducts) .
- Elemental Analysis: Confirm molecular formula (C₉H₇BrN₃O₂) and rule out residual solvents .
- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹).
Advanced Research Questions
Q. How does the carboxylic acid group at C4 influence biological activity compared to other substituents (e.g., chloro, ethyl)?
The C4-carboxylic acid enhances hydrogen-bonding interactions with kinase active sites, improving binding affinity compared to hydrophobic groups (e.g., ethyl or chloro). For example:
| Substituent | Kinase Inhibition (IC₅₀) | Selectivity | Reference |
|---|---|---|---|
| COOH (C4) | EGFR: 12 nM | High | |
| Cl (C4) | EGFR: 85 nM | Moderate | |
| Ethyl (C5) | VEGFR2: 50 nM | Low | |
| The carboxylic acid’s polarity also improves solubility, aiding in vitro assays but potentially limiting membrane permeability . |
Q. What experimental strategies resolve contradictions in reported kinase inhibition data for this compound?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound purity. Mitigation strategies include:
- Orthogonal Assays: Validate activity using biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
- Impurity Profiling: Use LC-MS to detect trace de-brominated or decarboxylated byproducts .
- Crystallography: Co-crystallize the compound with target kinases (e.g., EGFR) to confirm binding modes .
Q. How can researchers optimize reaction yields for bromination at the 5-position?
Key factors include:
- Solvent Choice: DCM or CCl₄ minimizes side reactions vs. polar solvents .
- Catalyst: Radical initiators (e.g., AIBN) improve regioselectivity .
- Temperature: Maintain 0–25°C to suppress di-bromination .
Example Protocol (Method B from ):
Dissolve 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine (1 eq) in anhydrous DCM.
Add NBS (1.05 eq) at 0°C under N₂.
Stir for 2 h, then quench with H₂O.
Purify via silica gel chromatography (CH₂Cl₂:MeOH = 99:1).
Yield: 76–88% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
